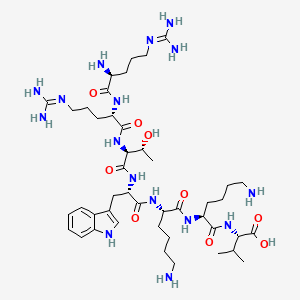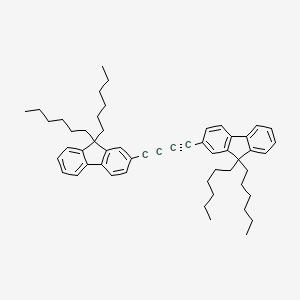![molecular formula C22H30N2 B14215383 3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine CAS No. 627523-16-4](/img/structure/B14215383.png)
3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine is an organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with various biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine include:
- 3-(2-ethylpiperidin-1-yl)propan-1-amine
- N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the diphenyl and piperidine moieties. These features can confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
627523-16-4 |
|---|---|
Formule moléculaire |
C22H30N2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
3,3-diphenyl-N-(2-piperidin-1-ylethyl)propan-1-amine |
InChI |
InChI=1S/C22H30N2/c1-4-10-20(11-5-1)22(21-12-6-2-7-13-21)14-15-23-16-19-24-17-8-3-9-18-24/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2 |
Clé InChI |
QECGUCSUOIJRFE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


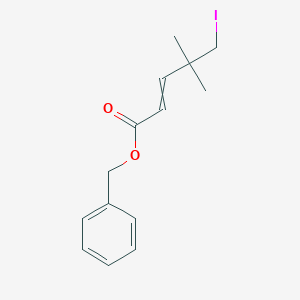

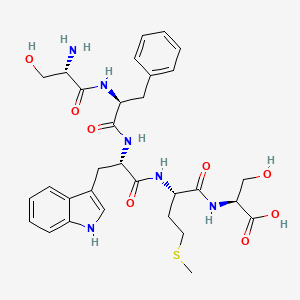
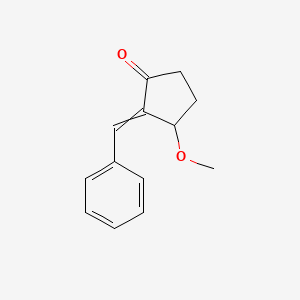
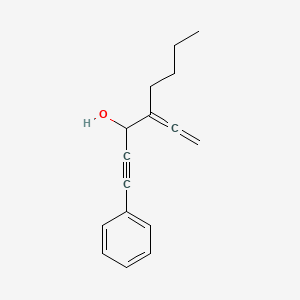
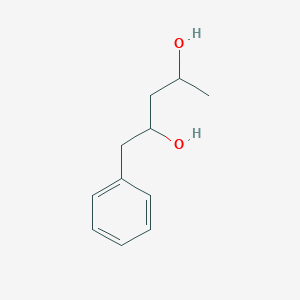
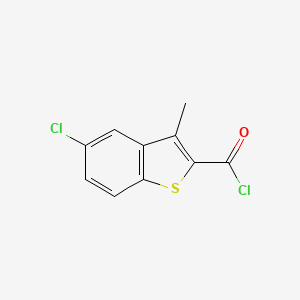
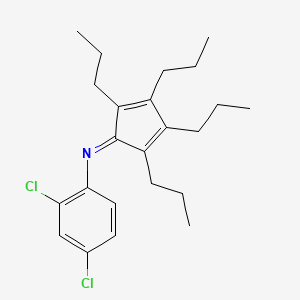
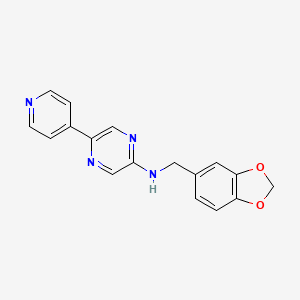
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)

![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
